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Compound of Interest

Compound Name:
Dibromo(1,5-

cyclooctadiene)platinum(II)

CAS No.: 12145-48-1

Cat. No.: B089061 Get Quote

Role: Strategic Precursor & Tunable Lewis Acid
Platinum(II) cyclooctadiene bromide [Pt(cod)Br2] is a specialized organometallic precursor that

offers distinct advantages over its chloride analog, Pt(cod)Cl2. While the chloride variant is the

industry standard, the bromide ligand imparts enhanced solubility in specific organic solvents

(e.g., acetone, dichloromethane) and a softer electronic profile. These properties are critical

when synthesizing sensitive pincer complexes or when modulating the induction period in

hydrosilylation-based polymer curing.

This guide details the synthesis of the precursor itself, its transformation into active

polymerization catalysts, and its direct application in silicone network formation.

Part 1: Synthesis of the Precursor [Pt(cod)Br2]
Before deployment in catalysis, high-purity Pt(cod)Br2 must be synthesized. Commercial

stocks often degrade; fresh synthesis or recrystallization is recommended for sensitive kinetic

studies.

Mechanism of Formation
The synthesis relies on a ligand substitution reaction where the labile 1,5-cyclooctadiene (cod)

ligand stabilizes the Pt(II) center after the reduction/coordination of the platinum source. The
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use of bromide salts drives the formation of the bromide complex via the trans-effect, where the

soft bromide ligands stabilize the square-planar geometry.

Protocol 1: Preparation from Hexachloroplatinic Acid
Based on modified Inorganic Syntheses protocols.

Reagents:

Hexachloroplatinic acid hydrate (

)

Sodium Bromide (NaBr) or Potassium Bromide (KBr)

1,5-Cyclooctadiene (COD)[1][2][3][4][5][6][7][8]

Glacial Acetic Acid[9]

Dichloromethane (DCM) & Silica gel (for purification)

Step-by-Step Workflow:

Halogen Exchange (In Situ):

Dissolve

of

and

of NaBr (excess) in

of glacial acetic acid.

Heat to 75°C for 15 minutes. The solution will darken, indicating the formation of platinum

bromide species.

Ligand Addition:
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Add

of 1,5-cyclooctadiene directly to the hot solution.

Observation: The solution will turn brown/black, and a dark precipitate will form.[9] Stir at

75°C for 20 minutes.

Isolation:

Cool to room temperature.[5][7] Filter the crude solid (often black/brown due to Pt(0)

impurities).

Wash the solid with water (

) and ethanol (

) to remove excess salts and acid.

Purification (Critical Step):

Dissolve the crude solid in minimal Dichloromethane (DCM).

Filter through a short pad of silica or Celite to remove insoluble Pt(0) black. The filtrate

should be pale yellow.

Evaporate the DCM to near dryness and precipitate with diethyl ether or petroleum ether.

Yield & Storage:

Target Yield: ~80-85%.

Appearance: Pale yellow crystalline solid.[9]

Storage: Store in the dark at 4°C. Bromide complexes are light-sensitive.

Part 2: Application in Polymer Synthesis
Application A: Precursor for Pincer-Complex
Polymerization Catalysts
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Pt(cod)Br2 is the preferred starting material for synthesizing Pincer complexes (e.g., PCP or

PNP ligands) used in the coordination polymerization of acetylenes or living polymerization of

isocyanides. The bromide leaving group is often easier to abstract than chloride using silver

salts (

,

), facilitating the creation of the cationic active species.

Workflow Visualization (DOT):
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Figure 1: Synthetic pathway from Pt(cod)Br2 precursor to active cationic polymerization

catalyst.

Application B: Silicone Network Formation
(Crosslinking)
In the synthesis of silicone elastomers, Pt(cod)Br2 serves as a latent precatalyst for

hydrosilylation. Unlike the highly active Karstedt’s catalyst, Pt(cod)Br2 exhibits an induction

period, allowing for the mixing of "Part A" (Vinyl-siloxane) and "Part B" (Hydride-siloxane)

without immediate gelling.

Protocol 2: Controlled Crosslinking of Polysiloxanes

Catalyst Preparation:
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Dissolve Pt(cod)Br2 in a minimum amount of DCM or toluene.

Mix into the vinyl-terminated polydimethylsiloxane (PDMS) matrix.

Concentration: 10–50 ppm Pt relative to the polymer weight.

Mixing:

Add the crosslinker (polymethylhydrosiloxane).

Degas the mixture under vacuum to remove entrapped air and solvent.

Curing:

Stage 1 (Induction): The mixture remains workable at room temperature for 1–2 hours

(longer than Cl-based analogs).

Stage 2 (Activation): Heat to 120°C. The thermal energy dissociates the COD/Br ligands,

generating the active colloidal Pt(0) or molecular Pt-silyl species.

Mechanism: Chalk-Harrod Cycle (Olefin insertion into Si-H bond).

Part 3: Catalysis (Hydrosilylation)
The bromide ligands in Pt(cod)Br2 influence the electronics of the oxidative addition step in the

catalytic cycle. It is particularly useful for substrates that are sensitive to the more Lewis-acidic

chloride species.

Comparative Data: Pt(cod)Cl2 vs. Pt(cod)Br2
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Feature Pt(cod)Cl2 Pt(cod)Br2 Implication

Solubility (DCM) Good Excellent

Br2 is better for high-

concentration catalyst

stock solutions.

Induction Period Short Moderate

Br2 allows for longer

"pot life" in polymer

curing.

Lewis Acidity Harder Softer

Br2 is less likely to

catalyze acid-sensitive

side reactions.

Halide Abstraction Slow with Ag+ Fast with Ag+

Br2 is superior for

generating cationic

catalysts in situ.

Protocol 3: General Hydrosilylation of Terminal Alkenes
Reaction:

Setup: Flame-dried Schlenk flask under Argon.

Loading:

Alkene (1.0 equiv)

Silane (1.1 equiv)

Pt(cod)Br2 (0.1 – 1.0 mol%)

Solvent: Toluene or THF (anhydrous).

Conditions:

Stir at 60°C.

Monitor by NMR (disappearance of vinyl protons).
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Workup: Filter through a silica plug to remove Pt black. Evaporate solvent.[7][9]

Catalytic Cycle Visualization (DOT):
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Figure 2: Simplified Chalk-Harrod mechanism for hydrosilylation using Pt(cod)Br2.
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Synthesis of Pt(cod)Br2:Inorganic Syntheses, Vol. 28. (General protocol for Pt(cod)X2
complexes).

Crystal Structure & Properties: Kumar, G. et al. "Crystal structure of dibromo(1,5-
cyclooctadiene)platinum(II)". Zeitschrift für Kristallographie (2007).

Pincer Complex Synthesis: Benito-Garagorri, D. et al. "Synthesis, Characterization and

Catalytic Activity of P-N Bond containing Transition Metal Pincer Complexes". TU Wien

reposiTUm.

Hydrosilylation Catalysts: Marciniec, B. "Hydrosilylation: A Comprehensive Review on
Recent Advances". Springer.
Polymerization Precursors: Onitsuka, K. et al. "Living Polymerization of Isocyanides with
Multinuclear Platinum-Palladium Complexes". Organometallics. (Example of Pt-halide
exchange usage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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